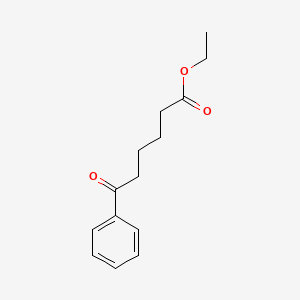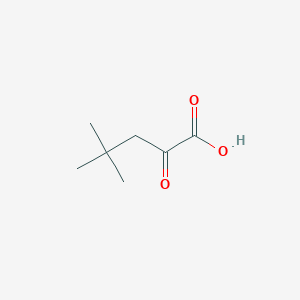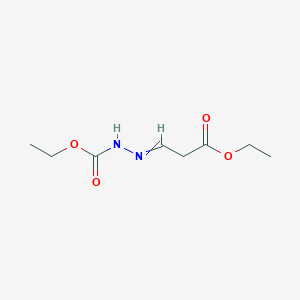
Potassium benzohydroxamate
概要
説明
Benzohydroxamic acid is an organic compound derived from benzoic acid and hydroxylamine. It’s often used in metal extraction processes due to its metal-chelating properties . Potassium is a chemical element with the symbol K (from Neo-Latin kalium) and atomic number 19. It is a silvery-white metal that is soft enough to be cut with a knife with little force .
Synthesis Analysis
The synthesis of benzohydroxamic acid typically involves the reaction of benzoic acid with hydroxylamine . Potassium compounds can be synthesized through various methods, depending on the specific compound desired .Molecular Structure Analysis
The molecular structure of benzohydroxamic acid consists of a benzene ring attached to a hydroxamic acid group . Potassium is an alkali metal and typically exists in ionic compounds .Chemical Reactions Analysis
Benzohydroxamic acid can undergo various chemical reactions, particularly those involving its hydroxamic acid group . Potassium is highly reactive, especially with water, and forms a variety of compounds .Physical And Chemical Properties Analysis
Benzohydroxamic acid is a white to off-white crystalline powder . Potassium is a soft, silvery-white metal, which becomes tarnished when exposed to air .科学的研究の応用
Synthesis of Aryltellurium(IV) Chloride Complexes
Potassium benzohydroxamate has been used in the preparation of aryltellurium(IV) chloride complexes, which are significant in the study of organometallic chemistry and potential applications in synthesis and catalysis .
Thermoanalytical Studies
It has been involved in thermoanalytical studies of oxovanadium(IV) hydroxamate complexes, which are relevant in understanding the thermal properties and stability of such complexes with potential industrial and synthetic applications .
Metal Chelation and Enzyme Inhibition
While not specific to Potassium benzohydroxamate, benzohydroxamic acid derivatives are known for their role as metal chelators and enzyme inhibitors, which could imply similar applications for Potassium benzohydroxamate in biochemistry and pharmaceuticals .
作用機序
Target of Action
Potassium benzohydroxamate (PBH) primarily targets Histone Deacetylase 6 (HDAC6) . HDAC6 is an almost exclusively cytoplasmic enzyme that plays an essential role in many biological processes and exerts its deacetylation-dependent/independent effects on a variety of target molecules . PBH also forms complexes with divalent metal ions such as Mg2+, Mn2+, Co2+, and Ni2+ .
Mode of Action
PBH interacts with its targets in a unique way. It forms complexes with Mg2+, Mn2+, Co2+, and Ni2+ ions in a step-wise binding model with a stoichiometry of 2:1 (PBH:M2+) . This interaction is crucial for the functioning of various enzymes. Furthermore, PBH inhibits HDAC6, modulating innate and adaptive immunity .
Biochemical Pathways
The biochemical pathways affected by PBH are primarily related to the functioning of HDAC6 and the enzymes that require the divalent metal ions with which PBH forms complexes . HDAC6 plays a pivotal role in innate and adaptive immunity, and its inhibition can protect against oxidative stress-induced damage, promote the generation of tolerance-related immune cells, and attenuate fibrosis by inhibiting multiple activations of cell profibrotic signaling pathways .
Pharmacokinetics
In silico studies have predicted that benzohydroxamate-based compounds, like pbh, have strong pharmaceutical properties
Result of Action
The molecular and cellular effects of PBH’s action are primarily related to its inhibition of HDAC6. This inhibition can protect against oxidative stress-induced damage, promote the generation of tolerance-related immune cells, and attenuate fibrosis . The complex formation with divalent metal ions can also influence the functioning of various enzymes .
Action Environment
The action, efficacy, and stability of PBH can be influenced by various environmental factors. For instance, the presence and concentration of the divalent metal ions with which PBH forms complexes can affect its action
Safety and Hazards
将来の方向性
特性
IUPAC Name |
potassium;N-oxidobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6NO2.K/c9-7(8-10)6-4-2-1-3-5-6;/h1-5H,(H-,8,9,10);/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNALIXDZFLAJJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6KNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
495-18-1 (Parent) | |
| Record name | Potassium benzohydroxamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032685168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6067709 | |
| Record name | Benzamide, N-hydroxy-, monopotassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6067709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32685-16-8 | |
| Record name | Potassium benzohydroxamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032685168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, N-hydroxy-, potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzamide, N-hydroxy-, monopotassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6067709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium benzohydroxamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.488 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the typical coordination mode of benzohydroxamate with metal centers, and what kind of geometry does it lead to?
A1: Benzohydroxamate typically acts as a bidentate ligand, coordinating to metal centers through its two oxygen atoms (the carbonyl oxygen and the oxygen of the hydroxyl group) []. This bidentate coordination mode often results in the formation of five-coordinate metal complexes with a distorted square pyramidal or trigonal bipyramidal geometry [].
Q2: Can you provide an example of how potassium benzohydroxamate is used in the synthesis of heterocyclic compounds?
A2: Potassium benzohydroxamate reacts with dibromoalkanes, acting as a nucleophile, to yield cyclic hydroxamates. For example, the reaction with 1,4-dibromobutane yields 2-(p-nitrobenzoyl)tetrahydro-2H-1,2-oxazine []. The reaction with 1,3-dibromobutane produces a mixture of regioisomers, 3-methyl-2-benzoyloxazolidine and 5-methyl-2-benzoyloxazolidine [].
Q3: How does the structure of cyclic hydroxamates, like those synthesized from potassium benzohydroxamate, influence their conformation?
A3: The conformation of cyclic hydroxamates derived from potassium benzohydroxamate is influenced by the ring size and substituent positions. For instance, 2-(p-nitrobenzoyl)tetrahydro-2H-1,2-oxazine, a six-membered cyclic hydroxamate, adopts a conformation where the oxazine and carbonyl oxygen atoms are trans to each other in its crystal structure []. In contrast, the five-membered cyclic hydroxamates, 3-methyl-2-benzoyloxazolidine and 5-methyl-2-benzoyloxazolidine, primarily exist in the s-trans conformation as determined by 1H and 13C NMR spectroscopy [].
Q4: How does potassium benzohydroxamate interact with aryltellurium(IV) chlorides?
A4: Potassium benzohydroxamate reacts with aryltellurium(IV) trichlorides (RTeCl3) and diaryltellurium(IV) dichlorides (R2TeCl2) to form complexes of the type RTeCl2.BHA and R2TeCl.BHA, respectively (where R represents various aryl groups and BHA stands for benzohydroxamate) []. This reaction suggests that the benzohydroxamate anion acts as a ligand, replacing one chloride ion in the aryltellurium(IV) chloride complex.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[(E)-2-furylmethylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1307995.png)
![(E)-3-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}-2-propenoic acid](/img/structure/B1308001.png)


![3-phenylacrylaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B1308006.png)

![1-(4-Benzylpiperazin-1-yl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B1308015.png)



![(E)-3-[4-(3-fluoropropoxy)phenyl]-N-(2-thienylmethyl)-2-propenamide](/img/structure/B1308027.png)
![(E)-1-[4-(2,4-dimethylphenyl)piperazino]-3-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B1308028.png)

